![molecular formula C6H8N2O2 B1670682 Dimiracetam CAS No. 126100-97-8](/img/structure/B1670682.png)
Dimiracetam
Descripción general
Descripción
Dimiracetam is a nootropic drug of the racetam family . It has been used in trials studying the treatment of AIDS, Neuropathy, and Acquired Immunodeficiency Syndrome . Derivatives of Dimiracetam may have application in the treatment of neuropathic pain .
Synthesis Analysis
The synthesis of Dimiracetam involves the condensation of a 4-oxo-butanoic acid ester with glycinamide in a one-pot reaction with a controlled pH .
Molecular Structure Analysis
The molecular formula of Dimiracetam is C6H8N2O2 . The exact mass is 140.06 and the molecular weight is 140.14 . The InChI code is 1S/C6H8N2O2/c9-5-3-8-4 (7-5)1-2-6 (8)10/h4H,1-3H2, (H,7,9) .
Chemical Reactions Analysis
Dimiracetam has been found to negatively modulate NMDA-induced glutamate release in rat spinal cord synaptosomal preparations . It is more potent than its R- or S-enantiomers in reducing the NMDA-induced [3H]D-aspartate release .
Physical And Chemical Properties Analysis
Dimiracetam has a molar mass of 140.142 g/mol . The elemental composition is Carbon: 51.42%, Hydrogen: 5.75%, Nitrogen: 19.99%, and Oxygen: 22.83% .
Aplicaciones Científicas De Investigación
Neuropathic Pain Treatment
Dimiracetam has been found to be effective in models of neuropathic pain . It negatively modulates NMDA-induced glutamate release in rat spinal cord synaptosomal preparations . This modulation can help alleviate neuropathic pain, making Dimiracetam a potential candidate for pain management.
Cognition Enhancement
Research has shown that Dimiracetam can have a positive impact on cognition . In rat models, it was found to be more potent than its R- or S-enantiomers in reducing the NMDA-induced [3H]D-aspartate release , which is associated with cognitive functions.
Depression Management
Dimiracetam has also shown promise in the field of depression management . It was found to perform better than its individual enantiomers in animal models of depression , suggesting its potential as a novel treatment for this condition.
Treatment of Painful Osteoarthritis
In the sodium monoiodoacetate (MIA) paradigm of painful osteoarthritis, acute oral administration of Dimiracetam was found to be more effective than a single enantiomer . This suggests that Dimiracetam could be a potential therapeutic agent for osteoarthritis pain.
Treatment of Chronic Oxaliplatin-Induced Neuropathic Pain
In the chronic oxaliplatin-induced neuropathic pain model, a non-racemic mixture of Dimiracetam (MP-101) showed a significantly improved anti-neuropathic profile . Its effect continued one week after treatment suspension , indicating its potential long-term benefits.
Neurological Disorders
Based on the benign safety and tolerability profile previously observed with racemic Dimiracetam, MP-101 (a non-racemic mixture of R- and S-dimiracetam) is a promising clinical candidate for the prevention and treatment of several neuropathic and neurological disorders .
Safety And Hazards
Dimiracetam should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Direcciones Futuras
Dimiracetam has shown promising results in trials studying the treatment of neuropathic pain . It has been found to be more effective than a single enantiomer in the sodium monoiodoacetate (MIA) paradigm of painful osteoarthritis . A non-racemic mixture of R- and S-dimiracetam (MP-101) has shown increased potency in rat models of cognition, depression, and neuropathic pain . This suggests that Dimiracetam and its derivatives could have potential applications in the treatment of several neuropathic and neurological disorders .
Propiedades
IUPAC Name |
3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-8-4(7-5)1-2-6(8)10/h4H,1-3H2,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXXOHPHLNROBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869732 | |
Record name | Dimiracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimiracetam | |
CAS RN |
126100-97-8 | |
Record name | Dimiracetam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126100-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimiracetam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126100978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimiracetam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dimiracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMIRACETAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AW7F70MZO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.